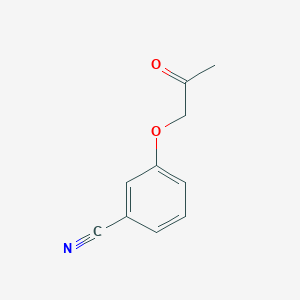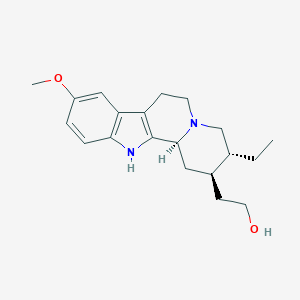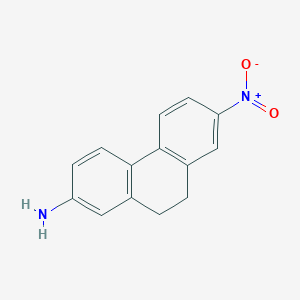
S-(4-methylphenyl) N-methylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) N-methylcarbamothioate is a chemical compound with the molecular formula C9H11NOS. It is known for its unique structure, which includes a thiocarbamate group attached to a 4-methylphenyl ester. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) N-methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3NCS+C7H7OH→C9H11NOS
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-methylphenyl) N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-methylphenyl) N-methylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(4-methylphenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylthiocarbamic acid S-(4-methylphenyl) ester
- Propylthiocarbamic acid S-(4-methylphenyl) ester
- Butylthiocarbamic acid S-(4-methylphenyl) ester
Uniqueness
S-(4-methylphenyl) N-methylcarbamothioate is unique due to its specific methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiocarbamate esters.
Propriétés
Numéro CAS |
16066-90-3 |
|---|---|
Formule moléculaire |
C9H11NOS |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)SC(=O)NC |
| 16066-90-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B96712.png)







![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)


